3-fluoro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide
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Overview
Description
3-fluoro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide typically involves a multi-step process. One common method includes the condensation of 3-fluorobenzoyl chloride with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base, such as triethylamine, to form the intermediate Schiff base. This intermediate is then reacted with ammonia or an amine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(4-methoxy-1-naphthyl)benzamide
- 3-fluoro-3-hydroxyoxindoles
- 3-fluoro-N-hydroxybenzamide
Uniqueness
3-fluoro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide is unique due to the presence of both a hydroxy and a methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
Properties
IUPAC Name |
3-fluoro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-21-14-7-10(5-6-13(14)19)9-17-18-15(20)11-3-2-4-12(16)8-11/h2-9,19H,1H3,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNMCGMKTMDHLJ-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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